molecular formula C21H17ClN4O B215977 6-Amino-3-(2-chlorophenyl)-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(2-chlorophenyl)-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B215977
M. Wt: 376.8 g/mol
InChI Key: ZUMAMMRHKIQBBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(2-chlorophenyl)-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has been synthesized and researched for its potential applications in the field of medicine. This compound has shown promising results in various scientific studies, and its mechanism of action and physiological effects have been extensively researched.

Mechanism of Action

The mechanism of action of 6-Amino-3-(2-chlorophenyl)-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, microbial growth, and inflammation. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been shown to inhibit the activity of various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis, which is a type of programmed cell death that is essential for the removal of damaged or abnormal cells. Additionally, this compound has been shown to inhibit the growth of cancer cells and microbial cells, indicating its potential as an anticancer and antimicrobial agent. Furthermore, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Amino-3-(2-chlorophenyl)-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its potential as a novel therapeutic agent. This compound has shown promising results in various scientific studies, and its mechanism of action and physiological effects have been extensively researched. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of this compound to avoid any potential toxic effects.

Future Directions

There are several future directions for the research of 6-Amino-3-(2-chlorophenyl)-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One potential direction is the development of this compound as a novel therapeutic agent for the treatment of various diseases, including cancer, microbial infections, and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound to avoid any potential toxic effects. Furthermore, the synthesis of analogs of this compound may lead to the development of more potent and selective therapeutic agents.

Synthesis Methods

The synthesis of 6-Amino-3-(2-chlorophenyl)-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 2-chlorobenzaldehyde, ethyl acetoacetate, hydrazine hydrate, and ammonium acetate in the presence of a catalytic amount of acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

6-Amino-3-(2-chlorophenyl)-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively researched for its potential applications in the field of medicine. This compound has shown promising results in various scientific studies, including anticancer, antimicrobial, and anti-inflammatory activities.

properties

Molecular Formula

C21H17ClN4O

Molecular Weight

376.8 g/mol

IUPAC Name

6-amino-3-(2-chlorophenyl)-4-(2-phenylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H17ClN4O/c22-17-9-5-4-8-15(17)19-18-14(11-10-13-6-2-1-3-7-13)16(12-23)20(24)27-21(18)26-25-19/h1-9,14H,10-11,24H2,(H,25,26)

InChI Key

ZUMAMMRHKIQBBX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2C(=C(OC3=NNC(=C23)C4=CC=CC=C4Cl)N)C#N

Canonical SMILES

C1=CC=C(C=C1)CCC2C(=C(OC3=NNC(=C23)C4=CC=CC=C4Cl)N)C#N

Origin of Product

United States

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